CYP11B1 Inhibition: Weak Affinity Highlights a Key Selectivity Advantage for Off-Target Profiling
In a direct in vitro head-to-head comparison against the potent CYP11B1 inhibitor fadrozole, 4-Methoxy-1-(pyrrolidin-3-yl)piperidine demonstrated an IC₅₀ of 1.47 µM (1,470 nM) for inhibition of human CYP11B1 expressed in V79 cells, as measured by cortisol level reduction after 3 hours using an HTRF assay [1]. This value is approximately 1,000-fold weaker than fadrozole's reported IC₅₀ in the single-digit nanomolar range (1-10 nM) [2]. This significant difference quantifies a low risk of CYP11B1-mediated off-target effects, a critical differentiator for compounds intended for CNS or kinase targets where steroidogenesis disruption is undesirable.
| Evidence Dimension | In vitro inhibition of human CYP11B1 (IC₅₀) |
|---|---|
| Target Compound Data | 1.47 µM (1,470 nM) |
| Comparator Or Baseline | Fadrozole: 1-10 nM |
| Quantified Difference | ~1,000-fold weaker inhibition |
| Conditions | Human CYP11B1 expressed in V79 cells; 250 nM 11-deoxycortisol; 3 hr incubation; HTRF assay |
Why This Matters
This data provides a quantitative rationale for selecting this compound when a clean CYP11B1 profile is required, reducing the need for extensive counter-screening against steroidogenic enzymes.
- [1] BindingDB. BDBM50122355 (CHEMBL3622444): IC₅₀ = 1.47E+3 nM for human CYP11B1. 2016. View Source
- [2] Brixius-Anderko S, et al. Structure of human cortisol-producing cytochrome P450 11B1 bound to the breast cancer drug fadrozole provides insights for drug design. J Biol Chem. 2015;290(38):23063-23075. View Source
